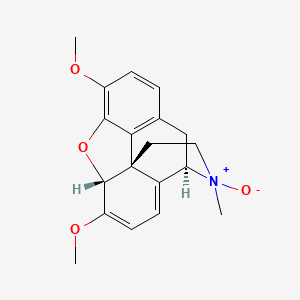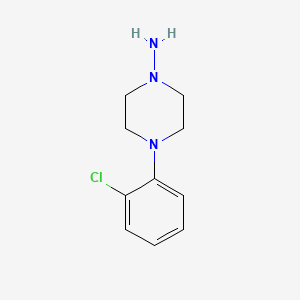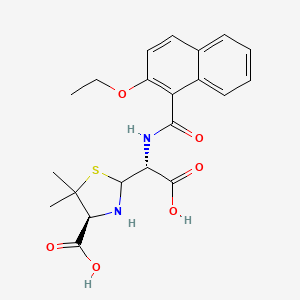
18-Methyl-estrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-Methyl-estrone is a synthetic derivative of estrone, a naturally occurring estrogen. Estrone is one of the three major estrogens in the human body, the others being estradiol and estriol. This compound is characterized by the addition of a methyl group at the 18th carbon position, which can influence its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methyl-estrone typically involves the modification of estrone or its precursors. One common method is the methylation of estrone at the 18th carbon position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process often starts with the extraction of estrone from natural sources or its synthesis from simpler steroid precursors. The methylation step is then scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 18-Methyl-estrone can undergo several types of chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups at different positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles for further functionalization.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-3,17-dione, while reduction can produce 18-Methyl-estradiol .
科学研究应用
18-Methyl-estrone has various applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy and treatment of estrogen-related disorders.
作用机制
The mechanism of action of 18-Methyl-estrone involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, the hormone-receptor complex translocates to the cell nucleus and binds to estrogen response elements on DNA. This binding alters the transcription rate of specific genes, leading to various physiological responses .
相似化合物的比较
Estrone: The parent compound, naturally occurring estrogen.
Estradiol: Another major estrogen with higher potency.
Estriol: A weaker estrogen primarily found during pregnancy.
Comparison: 18-Methyl-estrone is unique due to the presence of the methyl group at the 18th position, which can affect its metabolic stability and receptor binding affinity. Compared to estrone, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .
属性
分子式 |
C19H24O2 |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S)-13-ethyl-3-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h4,6,11,15-17,20H,2-3,5,7-10H2,1H3/t15-,16-,17+,19+/m1/s1 |
InChI 键 |
NQPGPSTYXRSFID-VXNCWWDNSA-N |
手性 SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
规范 SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)

![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)

![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)







